

spectroscopic analysis of 4-benzylideneoxolan-2-one (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 4-Benzylideneoxolan-2-one

Cat. No.: B15443214

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Spectroscopic Analysis of 4-Benzylideneoxolan-2-one: A Technical Guide Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of **4-benzylideneoxolan-2-one** (also known as (E)-3-benzylidenedihydrofuran-2(3H)-one), a molecule of interest in synthetic chemistry. Due to the limited availability of complete, publicly accessible experimental spectra for this specific compound, this document presents a combination of expected values derived from established spectroscopic principles, data from closely related analogs, and predicted data. It is designed to serve as a robust reference for researchers, scientists, and professionals in drug development by detailing the expected spectroscopic characteristics in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide furnishes detailed experimental protocols for the synthesis and subsequent spectroscopic characterization of the title compound, ensuring a reproducible and thorough analytical workflow.

Introduction

4-Benzylideneoxolan-2-one is an α,β -unsaturated lactone, a structural motif present in numerous natural products and pharmacologically active compounds. The exocyclic double bond conjugated with the lactone carbonyl group makes it a versatile intermediate for various chemical transformations. Accurate structural elucidation and purity assessment are paramount



for its application in research and development, necessitating a detailed understanding of its spectroscopic profile. This document outlines the key spectral features that define its molecular structure.

Spectroscopic Data

The following sections summarize the expected quantitative data for **4-benzylideneoxolan-2-one**. These values are based on established principles of spectroscopy and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Table 1: Predicted ¹H NMR Data for **4-Benzylideneoxolan-2-one** Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Coupling Constant (J) Hz
~7.60 - 7.40	Multiplet	5H	Aromatic protons (C_6H_5)	-
~7.35	Triplet	1H	Vinylic proton (=CH)	~2.5 - 3.0 Hz
~4.40	Triplet	2H	Methylene protons (-O- CH2-)	~7.0 - 7.5 Hz
~3.20	Doublet of Triplets	2Н	Methylene protons (-CH ₂ - C=)	$J_1 \approx 7.0 - 7.5 \text{ Hz},$ $J_2 \approx 2.5 - 3.0 \text{ Hz}$

Table 2: Predicted ¹³C NMR Data for **4-Benzylideneoxolan-2-one** Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)



Chemical Shift (δ) ppm	Assignment	
~172.0	Lactone Carbonyl (C=O)	
~140.0	Quaternary Alkene Carbon (-C=)	
~134.5	Vinylic Methine Carbon (=CH)	
~133.8	Quaternary Aromatic Carbon (Ar-C)	
~130.0	Aromatic Methine Carbon (Ar-CH)	
~129.2	Aromatic Methine Carbon (Ar-CH)	
~128.8	Aromatic Methine Carbon (Ar-CH)	
~68.5	Methylene Carbon (-O-CH ₂ -)	
~28.0	Methylene Carbon (-CH ₂ -C=)	

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Characteristic IR Absorption Bands for 4-Benzylideneoxolan-2-one

Wavenumber (cm⁻¹)	Intensity	Assignment
3100 - 3000	Medium	Aromatic & Vinylic C-H Stretch
2980 - 2850	Medium	Aliphatic C-H Stretch
~1750	Strong	C=O Stretch (α , β -unsaturated γ -lactone)
~1660	Medium	C=C Stretch (conjugated)
1600, 1490, 1450	Medium-Weak	C=C Aromatic Ring Skeletal Vibrations
~1160	Strong	C-O Stretch (lactone)
750, 690	Strong	C-H Out-of-plane Bend (monosubstituted benzene)



Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Expected Mass Spectrometry Data for **4-Benzylideneoxolan-2-one** Ionization Method: Electron Ionization (EI)

m/z	Relative Intensity	Assignment
174	High	[M] ⁺ (Molecular Ion)
145	Medium	[M - CHO]+
115	Medium	[M - CO ₂ - H] ⁺ or [C ₉ H ₇] ⁺
91	High	[C ₇ H ₇]+ (Tropylium ion)
77	Medium	[C ₆ H ₅] ⁺ (Phenyl ion)

Experimental Protocols & Workflows

The following sections provide detailed methodologies for the synthesis and spectroscopic analysis of **4-benzylideneoxolan-2-one**.

Synthesis Workflow

A common and effective method for the synthesis of **4-benzylideneoxolan-2-one** is the Wittig-type reaction between γ -butyrolactone and benzaldehyde. The general workflow is depicted below.



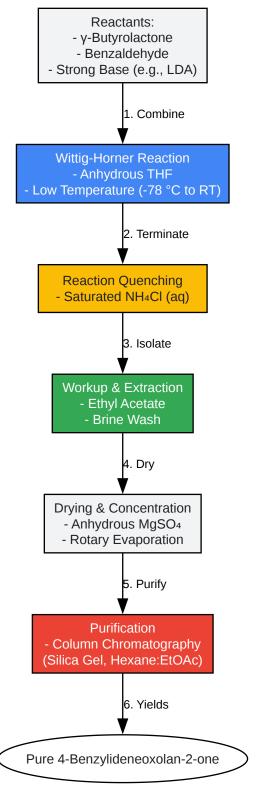


Diagram 1: Synthesis and Purification Workflow

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Diagram 1: Synthesis and Purification Workflow



Spectroscopic Analysis Protocol

- NMR: Dissolve approximately 5-10 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
- IR: Prepare a thin film of the purified product by dissolving a small amount (1-2 mg) in a
 volatile solvent (e.g., dichloromethane), applying the solution to a KBr or NaCl salt plate, and
 allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated
 Total Reflectance (ATR) accessory.
- MS: Dissolve approximately 1 mg of the purified product in 1 mL of a suitable volatile solvent, such as methanol or acetonitrile. The solution is then introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC-MS).

Analytical Workflow

The logical flow for characterizing the synthesized product is outlined in the diagram below.



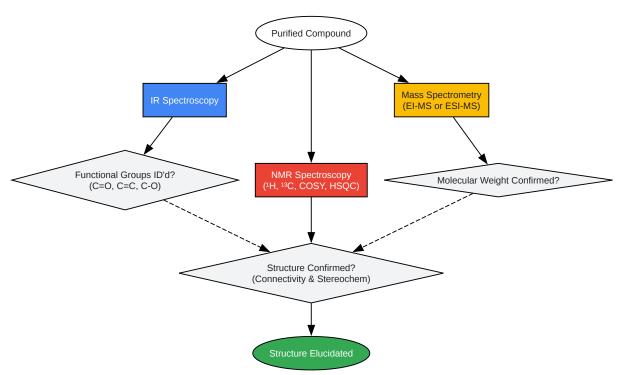


Diagram 2: Spectroscopic Analysis Workflow

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Diagram 2: Spectroscopic Analysis Workflow

Conclusion

The spectroscopic profile of **4-benzylideneoxolan-2-one** is well-defined by the combination of NMR, IR, and Mass Spectrometry. The 1 H and 13 C NMR spectra confirm the core carbon-hydrogen framework and the (E)-stereochemistry of the exocyclic double bond. IR spectroscopy validates the presence of the key α , β -unsaturated γ -lactone functional group, and mass spectrometry confirms the molecular weight and provides insight into the molecule's stability and fragmentation pathways. The protocols and expected data presented in this guide serve as a foundational reference for the synthesis and rigorous characterization of this compound.



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